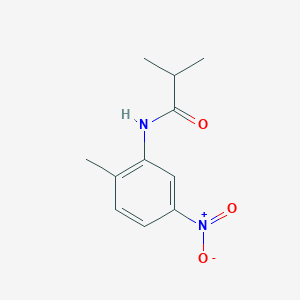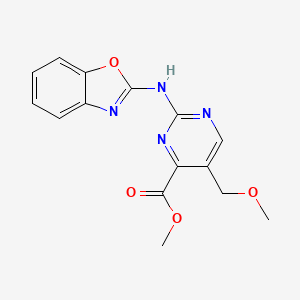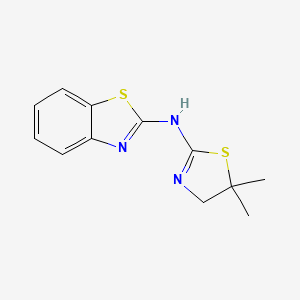
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNP is a derivative of 2-methyl-5-nitroaniline, which is widely used in the production of dyes and pigments. The synthesis of MNP has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用机制
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have low toxicity in animal models, and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for cancer and inflammation targets, its low toxicity, and its favorable pharmacokinetic profile. However, the limitations of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide include its relatively high cost and the difficulty of synthesizing it in large quantities.
未来方向
There are several potential future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the development of new synthetic methods to improve the yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, the optimization of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide formulations for improved pharmacokinetics and bioavailability, and the investigation of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide as a diagnostic tool for cancer and infectious diseases. Additionally, the potential use of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs or therapies for enhanced efficacy and reduced toxicity should be explored.
合成方法
There are several methods for the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the reaction of 2-methyl-5-nitroaniline with isobutyryl chloride in the presence of a base, such as sodium bicarbonate or triethylamine. Another method involves the reaction of 2-methyl-5-nitroaniline with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid or aluminum chloride. The yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
科学研究应用
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been investigated for its antimicrobial and antifungal properties, as well as its potential as a diagnostic tool for cancer and infectious diseases.
属性
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-6-9(13(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDPZVCMLIHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)


![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
